molecular formula C9H18O2 B2943382 (3-(Tert-butoxy)cyclobutyl)methanol CAS No. 2089648-64-4

(3-(Tert-butoxy)cyclobutyl)methanol

Cat. No. B2943382
CAS RN: 2089648-64-4
M. Wt: 158.241
InChI Key: WFWVWRSYUFABNW-UHFFFAOYSA-N
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Description

“(3-(Tert-butoxy)cyclobutyl)methanol” is a chemical compound with the CAS Number: 2089648-64-4 . It has a molecular weight of 158.24 . The IUPAC name for this compound is the same as the common name . It is a liquid at room temperature .

Physical and Chemical Properties The compound is a liquid at room temperature .

Scientific Research Applications

Catalytic Activity and Mechanistic Studies

  • The iron(III) salt and bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine system, in methanol, reacts with various catechols, demonstrating catalytic activity with 3,5-di-tert-butylcatechol (Duda, Pascaly, & Krebs, 1997).

Reactivity in Organic Synthesis

  • 2,3-Bis(trimethylsilyl)-1,3-butadiene-1,4-dione and related compounds demonstrate reactivity with ethanol and methanol, useful in synthetic chemistry applications (Zhao, Allen, & Tidwell, 1993).
  • The study of 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol shows specific reactivity patterns useful in the field of organic synthesis (Creary, 2023).

Metal-Ligand Bifunctional Catalysis

  • Research on the catalysis of hydrogen transfer between alcohols and carbonyl compounds has shown significant insights, particularly using methanol/formaldehyde as a model (Yamakawa, Ito, & Noyori, 2000).

Polyoxovanadate Clusters

  • Compounds containing polyoxo(alkoxo)hexavanadate anions, synthesized in methanol, show interesting magnetic behaviors and structures relevant to material science research (Aronica et al., 2008).

Aza-Payne Rearrangement in Organic Synthesis

  • The aza-Payne rearrangement of N-activated 2-aziridinemethanols with various bases in solvents like methanol is used to synthesize epoxy sulfonamides and functionalized amino alcohols (Ibuka, 1998).

Ruthenium Half-Sandwich Complex Synthesis

  • Chloro-bridged half-sandwich complexes with cyclopentadienyl ligands, synthesized in methanol, are of high interest in catalysis and material science (Gauthier et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Some of the precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,3)11-8-4-7(5-8)6-10/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWVWRSYUFABNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Tert-butoxy)cyclobutyl)methanol

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